8-Nitroquinoline-5-carbonitrile: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
8-Nitroquinoline-5-carbonitrile: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the quinoline scaffold represents a privileged structure capable of addressing diverse therapeutic targets. 8-Nitroquinoline-5-carbonitrile (CAS: 1394085-55-2) is a highly functionalized, electron-deficient building block that has emerged as a critical intermediate in the synthesis of novel antiparasitic agents and hepcidin antagonists[1][2]. This technical whitepaper provides an in-depth analysis of its exact mass and physicochemical properties, details field-proven synthetic protocols, and explores its downstream applications in drug discovery.
Physicochemical Profiling & Structural Rationale
Understanding the precise molecular characteristics of 8-nitroquinoline-5-carbonitrile is paramount for analytical validation and rational drug design. The presence of two strong electron-withdrawing groups (EWG)—the cyano group at the C5 position and the nitro group at the C8 position—significantly depletes the electron density of the quinoline core.
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Compound Name | 8-Nitroquinoline-5-carbonitrile | Standard IUPAC nomenclature. |
| CAS Registry Number | 1394085-55-2 | Unique identifier for procurement and literature[3]. |
| Chemical Formula | C 10 H 5 N 3 O 2 | Defines isotopic distribution for mass spectrometry. |
| Molecular Weight | 199.17 g/mol | Used for stoichiometric calculations in bulk synthesis[3]. |
| Exact Mass | 199.038177 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
Causality in Design: The electron-deficient nature of this scaffold makes it highly resistant to electrophilic aromatic substitution but exceptionally primed for chemoselective reduction. The C8-nitro group serves as a masked amine, which, upon reduction, provides a nucleophilic handle for sulfonylation, a key step in developing sulfonaminoquinoline drugs[1].
Synthetic Methodologies & Protocols
The de novo synthesis of 8-nitroquinoline-5-carbonitrile typically proceeds via a transition-metal-catalyzed cross-coupling reaction. The following protocol outlines a self-validating palladium-catalyzed cyanation of 5-bromo-8-nitroquinoline[4].
Protocol 1: Palladium-Catalyzed Cyanation
Objective: Introduce a carbonitrile group at the C5 position while preserving the labile C8-nitro group.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 5-bromo-8-nitroquinoline (1.0 eq, 200 mg, 0.791 mmol), zinc cyanide (Zn(CN) 2 , 4.0 eq, 371 mg), Pd(dba) 2 (0.3 eq, 136 mg), and XPhos (0.3 eq, 113 mg)[4].
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Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas for three cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active catalyst species. XPhos is specifically chosen as the bulky biaryl phosphine ligand to facilitate the oxidative addition of the deactivated aryl bromide.
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Solvent & Base Addition: Inject anhydrous N,N-dimethylformamide (DMF, 4 mL) and N,N-diisopropylethylamine (DIPEA, 1.5 eq, 0.2 mL) via a gas-tight syringe[4].
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Reaction Execution: Heat the vigorously stirring mixture to 100 °C for 30 minutes. Monitor the reaction via LC-MS to confirm the disappearance of the starting material.
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Workup (Self-Validating Step): Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Causality: Zn(CN) 2 is less toxic than NaCN, but aqueous washes are critical to partition and safely remove unreacted cyanide salts from the organic product layer, validating the safety of the downstream extract.
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Purification: Dry the organic layer over Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography to yield 8-nitroquinoline-5-carbonitrile.
Caption: Palladium-catalyzed synthetic workflow for 8-nitroquinoline-5-carbonitrile.
Applications in Drug Discovery
8-Nitroquinoline-5-carbonitrile is not an end-product but a versatile intermediate. It is heavily utilized in two primary therapeutic areas:
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Hepcidin Antagonists: Iron metabolism disorders, such as anemia of chronic disease, are treated using 8-sulfonaminoquinoline derivatives. The synthesis requires the chemoselective reduction of the C8-nitro group to an amine, followed by coupling with arylsulfonyl chlorides[1].
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Antikinetoplastid Agents: Nitroaromatic compounds are selectively bioactivated by parasitic nitroreductases (NTRs) in Trypanosoma brucei and Leishmania. The 8-nitroquinoline core acts as a prodrug that generates electrophilic, cytotoxic metabolites specifically within the parasite, minimizing host toxicity[2].
Protocol 2: Chemoselective Reduction to 8-Aminoquinoline-5-carbonitrile
Objective: Reduce the C8-nitro group to a primary amine without reducing the C5-carbonitrile group.
Step-by-Step Methodology:
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Dissolution: Dissolve 8-nitroquinoline-5-carbonitrile (350 mg, 1.7 mmol) in ethanol (10 mL)[1].
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Reagent Addition: Add tin(II) chloride (SnCl 2 , 4.0 eq, 1.3 g) followed by a catalytic amount of 6N HCl (4 drops)[1]. Causality: SnCl 2 is selected specifically because catalytic hydrogenation (e.g., H 2 with Pd/C) poses a high risk of over-reducing the C5-carbonitrile to a primary amine. SnCl 2 guarantees chemoselectivity.
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Reaction: Stir the mixture at room temperature or mild reflux until LC-MS indicates complete conversion (expected mass[M+H] + = 170.07).
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Neutralization & Filtration (Self-Validating Step): Carefully neutralize the reaction with saturated aqueous NaHCO 3 until the pH is slightly basic. Causality: This step forces the toxic tin byproducts to precipitate as insoluble tin oxides. Filter the suspension through a pad of Celite to ensure the resulting amine is free of heavy metal contaminants, which would otherwise poison downstream sulfonylation reactions.
Caption: Downstream derivatization of 8-nitroquinoline-5-carbonitrile into active sulfonamides.
Analytical Characterization & Exact Mass Validation
To ensure the integrity of the synthesized 8-nitroquinoline-5-carbonitrile, rigorous analytical validation is required.
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High-Resolution Mass Spectrometry (HRMS): The exact mass of the neutral molecule is 199.038177 Da . Utilizing Electrospray Ionization (ESI) in positive ion mode, the expected protonated molecular ion [M+H]+ must be observed at m/z 200.0455 .
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Causality of Ionization Choice: ESI is a "soft" ionization technique. It is specifically chosen over Electron Impact (EI) ionization because the C8-nitro group is highly labile; EI would cause premature fragmentation (loss of NO or NO 2 ), complicating the validation of the intact molecular mass.
References
- Building Blocks Catalogue February 2018. Namiki Shoji Co., Ltd.
- Sulfonamides and their use for the treatment of helminth infections and diseases (JP2024506322A). Google Patents.
- Novel sulfonaminoquinoline hepcidin antagonists (WO2012110603A1). Google Patents.
- New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters / PMC.
Sources
- 1. WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists - Google Patents [patents.google.com]
- 2. New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases - Google Patents [patents.google.com]
